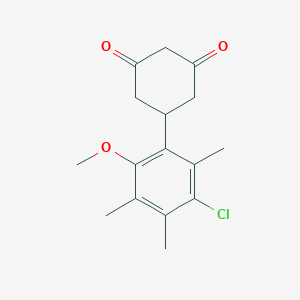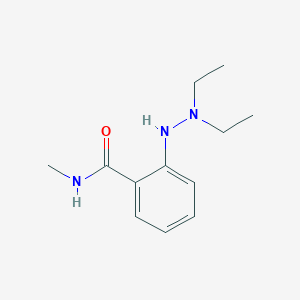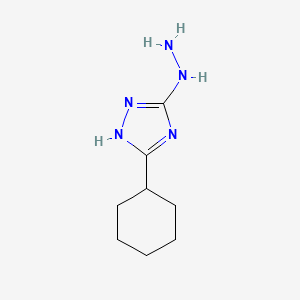
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole can be achieved through several methods. One common approach involves the cyclization of hydrazine derivatives with appropriate precursors. For instance, the reaction of cyclohexyl isocyanide with hydrazine hydrate under reflux conditions can yield the desired triazole compound .
Industrial Production Methods
Industrial production of 1,2,4-triazoles, including this compound, often involves the use of continuous flow reactors. These reactors allow for efficient and scalable synthesis of the compound under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its antifungal and antiviral properties.
Industry: Utilized in the development of new materials and coordination polymers.
Mécanisme D'action
The mechanism of action of 5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound without the cyclohexyl and hydrazinyl groups.
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: Contains an amino and mercapto group, offering different reactivity and applications.
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: A triazole derivative with a tricyclohexylstannyl group, used in coordination chemistry.
Uniqueness
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole is unique due to the presence of both cyclohexyl and hydrazinyl groups, which confer distinct chemical properties and biological activities
Propriétés
Numéro CAS |
88141-05-3 |
|---|---|
Formule moléculaire |
C8H15N5 |
Poids moléculaire |
181.24 g/mol |
Nom IUPAC |
(5-cyclohexyl-1H-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C8H15N5/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h6H,1-5,9H2,(H2,10,11,12,13) |
Clé InChI |
DXTJZNFQIAFKMA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=NC(=NN2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


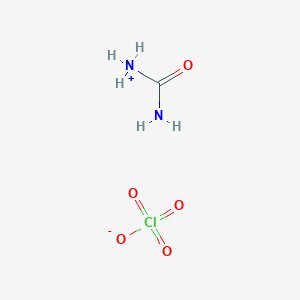
![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
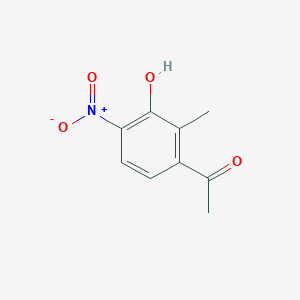
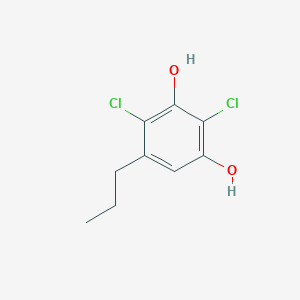
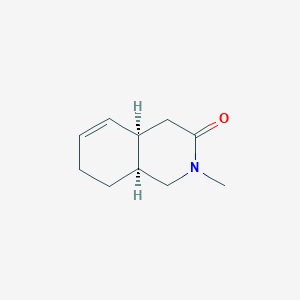
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
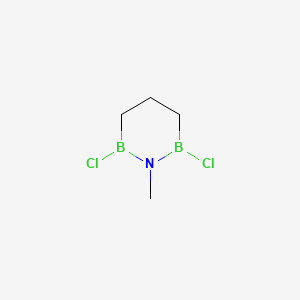
![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)
![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)

